molecular formula C19H22N2O2S B5783409 N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide

N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide

Katalognummer B5783409
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: NPFOVFVXJVVJQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide, also known as DMQX, is a synthetic compound that is widely used in scientific research. It is a non-competitive antagonist of the ionotropic glutamate receptors, which are important in the central nervous system. DMQX has been shown to have a variety of effects on the brain, including altering synaptic transmission, and has potential therapeutic applications for neurological disorders.

Wirkmechanismus

N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide acts as a non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to a site on the receptor that is distinct from the glutamate binding site, and prevents the receptor from opening in response to glutamate binding. This leads to a decrease in synaptic transmission, and can have a variety of effects on the brain.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide has been shown to have a variety of effects on the brain, including altering synaptic transmission, reducing excitotoxicity, and reducing seizure activity. It has also been shown to have potential therapeutic applications for a variety of neurological disorders, including epilepsy, stroke, and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide in lab experiments is its specificity for the AMPA and kainate receptors, which allows for more targeted investigations into the role of these receptors in the brain. However, one limitation is that N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide can have off-target effects on other receptors and ion channels, which can complicate data interpretation.

Zukünftige Richtungen

There are a variety of potential future directions for research involving N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide. One area of interest is the development of more specific and potent antagonists of the AMPA and kainate receptors, which could have potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanisms of action of N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide and other glutamate receptor antagonists, and to investigate their potential for treating neurological disorders.

Synthesemethoden

N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide can be synthesized using a variety of methods, but one commonly used approach is the reaction of 3,4-dimethoxyaniline with methyl vinyl ketone in the presence of a catalyst. The resulting intermediate is then reacted with thiourea to form N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide is primarily used in scientific research to study the role of ionotropic glutamate receptors in the brain. It has been used in a variety of studies, including investigations into the mechanisms of synaptic transmission, the effects of drugs on the brain, and the potential therapeutic applications of glutamate receptor antagonists.

Eigenschaften

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-13-6-8-16-14(11-13)5-4-10-21(16)19(24)20-15-7-9-17(22-2)18(12-15)23-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFOVFVXJVVJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-6-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.